(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one
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Overview
Description
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as PZA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PZA is a member of the oxazolidinone family of compounds and has shown promise in the treatment of various diseases, including tuberculosis and cancer.
Scientific Research Applications
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has shown promise in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a bactericidal effect on M. tuberculosis, making it a potential candidate for the development of new tuberculosis drugs. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been studied for its potential anticancer properties. Studies have shown that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Mechanism Of Action
The exact mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood. However, it is believed that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is activated by the enzyme pyrazinamidase, which is produced by M. tuberculosis. Once activated, (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one disrupts the membrane potential of M. tuberculosis, leading to cell death. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been shown to inhibit the synthesis of DNA and RNA, which may contribute to its bactericidal effect.
Biochemical And Physiological Effects
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have low toxicity in animal studies, making it a potentially safe drug for human use. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is metabolized in the liver and excreted in the urine. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a half-life of approximately 2 hours in humans.
Advantages And Limitations For Lab Experiments
One advantage of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its low toxicity, making it a potentially safe drug for use in animal studies. However, one limitation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. One direction is the development of new tuberculosis drugs based on the structure of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. Another direction is the investigation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one as a potential cancer therapy. Additionally, the mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood, and further research is needed to elucidate its exact mode of action.
Synthesis Methods
The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves the reaction of benzylamine with 3-methylpentanoyl chloride to form the corresponding amide. The amide is then cyclized with sodium hydride and methyl iodide to form the oxazolidinone ring. The resulting compound is (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one.
properties
IUPAC Name |
(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPQMGISZMVOQ-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one |
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